5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361115-45-8
VCID: VC2713789
InChI: InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H
SMILES: CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C17H23ClN4O2
Molecular Weight: 350.8 g/mol

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride

CAS No.: 1361115-45-8

VCID: VC2713789

Molecular Formula: C17H23ClN4O2

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride - 1361115-45-8

Description

5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride is a compound belonging to the class of pyrimidines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms. This specific compound has garnered attention due to its potential pharmacological applications, particularly in the treatment of various diseases, including cancer.

Synthesis and Chemical Reactions

The synthesis of 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride typically involves several key steps, including reactions that require catalysts and specific reaction conditions to optimize yields and purity. These reactions are crucial for modifying the compound's structure to enhance its biological activity.

Reaction TypePurposeConditions
Nucleophilic SubstitutionModify functional groupsSpecific solvents and temperatures
Cycloaddition ReactionsForm new ringsCatalysts and controlled environments
HydrogenationReduce unsaturated bondsHigh pressure and catalysts

Biological Activity and Potential Applications

The mechanism of action for 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride likely involves interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. Experimental data would be necessary to elucidate these interactions further.

Potential Applications

  • Cancer Treatment: The compound's ability to interact with biological targets makes it a potential candidate for cancer therapy.

  • Pharmacological Research: Its structure modifications can lead to enhanced efficacy or specificity in targeting biological pathways.

Future Research Directions

  • Biological Assays: Conduct in vitro and in vivo studies to understand its interaction with biological targets.

  • Structural Modifications: Explore modifications to enhance its pharmacological properties.

  • Clinical Trials: Evaluate its safety and efficacy in human subjects.

CAS No. 1361115-45-8
Product Name 5-(4-methoxyphenyl)-N,N-dimethyl-4-(morpholin-2-yl)pyrimidin-2-amine hydrochloride
Molecular Formula C17H23ClN4O2
Molecular Weight 350.8 g/mol
IUPAC Name 5-(4-methoxyphenyl)-N,N-dimethyl-4-morpholin-2-ylpyrimidin-2-amine;hydrochloride
Standard InChI InChI=1S/C17H22N4O2.ClH/c1-21(2)17-19-10-14(12-4-6-13(22-3)7-5-12)16(20-17)15-11-18-8-9-23-15;/h4-7,10,15,18H,8-9,11H2,1-3H3;1H
Standard InChIKey DXAKZOABIAYBEK-UHFFFAOYSA-N
SMILES CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl
Canonical SMILES CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)OC.Cl
PubChem Compound 71298571
Last Modified Aug 16 2023

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